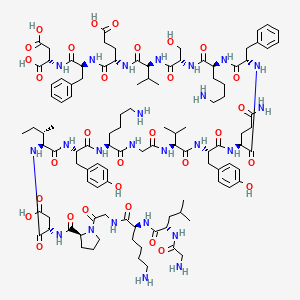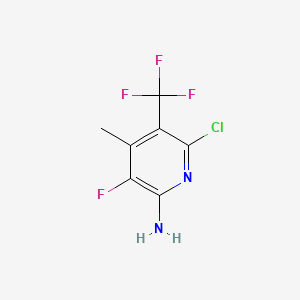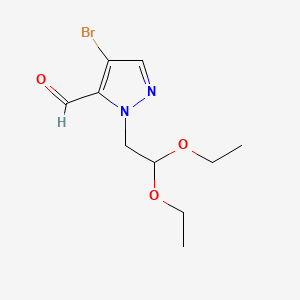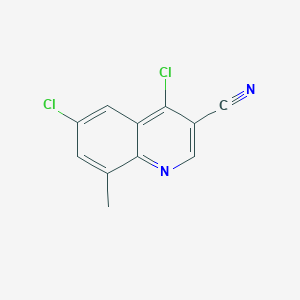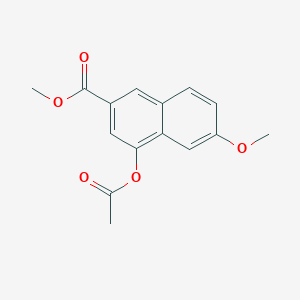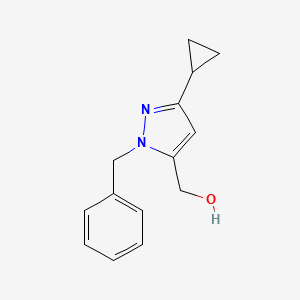
(1-Benzyl-3-cyclopropyl-1H-pyrazol-5-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Benzyl-3-cyclopropyl-1H-pyrazol-5-yl)methanol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-3-cyclopropyl-1H-pyrazol-5-yl)methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method is the condensation of benzyl hydrazine with cyclopropyl ketone, followed by cyclization to form the pyrazole ring. The final step involves the reduction of the resulting intermediate to yield the desired methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
(1-Benzyl-3-cyclopropyl-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzyl and cyclopropyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyl aldehyde or benzoic acid, while reduction can produce various alcohol derivatives.
科学研究应用
Chemistry
In chemistry, (1-Benzyl-3-cyclopropyl-1H-pyrazol-5-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the mechanisms of various biological processes.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for drug development. Its pyrazole ring is a common motif in many bioactive molecules, making it a promising candidate for further exploration.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of polymers and other materials with enhanced performance characteristics.
作用机制
The mechanism of action of (1-Benzyl-3-cyclopropyl-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The benzyl and cyclopropyl groups can enhance the compound’s binding affinity and selectivity for its targets. These interactions can lead to changes in cellular signaling pathways and physiological responses.
相似化合物的比较
Similar Compounds
(1-Cyclopropyl-1H-pyrazol-5-yl)methanol: Similar structure but lacks the benzyl group.
(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanol: Similar structure but has a methyl group instead of a benzyl group.
(5-Cyclopropyl-2-methyl-pyrazol-3-yl)methanol: Similar structure but with different substitution patterns on the pyrazole ring.
Uniqueness
(1-Benzyl-3-cyclopropyl-1H-pyrazol-5-yl)methanol is unique due to the presence of both benzyl and cyclopropyl groups, which can significantly influence its chemical and biological properties. These structural features can enhance its reactivity and binding affinity, making it a valuable compound for various applications.
属性
分子式 |
C14H16N2O |
|---|---|
分子量 |
228.29 g/mol |
IUPAC 名称 |
(2-benzyl-5-cyclopropylpyrazol-3-yl)methanol |
InChI |
InChI=1S/C14H16N2O/c17-10-13-8-14(12-6-7-12)15-16(13)9-11-4-2-1-3-5-11/h1-5,8,12,17H,6-7,9-10H2 |
InChI 键 |
RMESITBQILKGRA-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=NN(C(=C2)CO)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


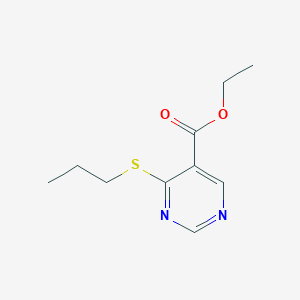
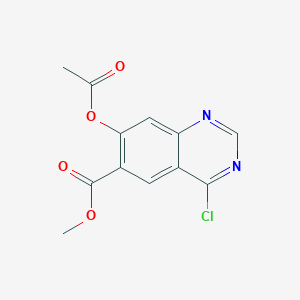
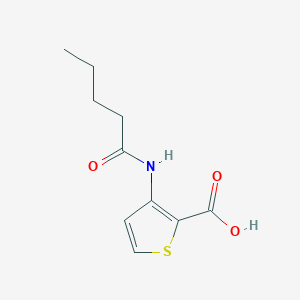
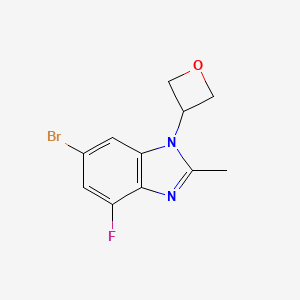

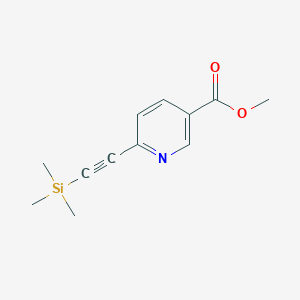
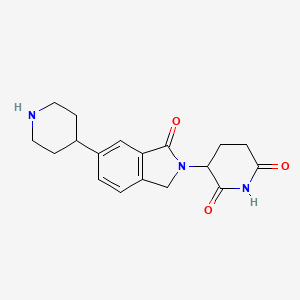
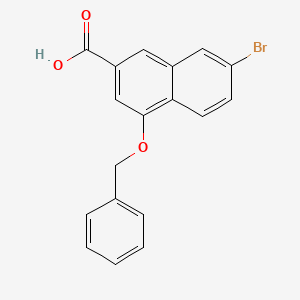
methanone](/img/structure/B13927838.png)
